molecular formula C12H25NO3 B13512619 tert-butyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate

tert-butyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate

Cat. No.: B13512619
M. Wt: 231.33 g/mol
InChI Key: ARKDVYZCDXPKSU-UHFFFAOYSA-N
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Description

tert-butyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a dimethylpentyl chain, making it a versatile molecule in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-hydroxy-4,4-dimethylpentyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through distillation or recrystallization to ensure high purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or other derivatives.

Scientific Research Applications

Chemistry: In synthetic chemistry, tert-butyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups.

Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays. It can also be used to modify proteins and peptides for various biological studies.

Medicine: In medicinal chemistry, this compound is explored for its potential as a prodrug. Prodrugs are inactive compounds that can be metabolized in the body to release the active drug.

Industry: this compound is used in the production of pharmaceuticals, agrochemicals, and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of enzymes by binding to the active site or allosteric site. The hydroxy group and carbamate moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

  • tert-butyl N-(4-hydroxy-3,3-dimethylbutyl)carbamate
  • tert-butyl N-(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate
  • tert-butyl N-(3-hydroxy-4-sulfanylcyclohexyl)carbamate

Comparison:

  • tert-butyl N-(4-hydroxy-3,3-dimethylbutyl)carbamate: Similar structure but with different positioning of the hydroxy group, leading to different reactivity and applications.
  • tert-butyl N-(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate: Contains a cyclobutyl ring, which imparts different steric and electronic properties.
  • tert-butyl N-(3-hydroxy-4-sulfanylcyclohexyl)carbamate: Contains a sulfanyl group, which can participate in different types of chemical reactions compared to the hydroxy group.

Conclusion

tert-butyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in synthetic chemistry. Its potential in scientific research and industrial applications continues to be explored, highlighting its significance in multiple fields.

Properties

Molecular Formula

C12H25NO3

Molecular Weight

231.33 g/mol

IUPAC Name

tert-butyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate

InChI

InChI=1S/C12H25NO3/c1-11(2,3)9(14)7-8-13-10(15)16-12(4,5)6/h9,14H,7-8H2,1-6H3,(H,13,15)

InChI Key

ARKDVYZCDXPKSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CCNC(=O)OC(C)(C)C)O

Origin of Product

United States

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